2,5-Dibutylfuran
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Overview
Description
2,5-Dibutylfuran is an organic compound with the molecular formula C₁₂H₂₀O. It is a derivative of furan, a heterocyclic compound characterized by a five-membered aromatic ring containing one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibutylfuran typically involves the alkylation of furan derivatives. One common method is the Friedel-Crafts alkylation, where furan is reacted with butyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under mild conditions, usually at room temperature, and yields this compound as the primary product .
Industrial Production Methods
Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2,5-Dibutylfuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanones or other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound into tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Lewis acids such as aluminum chloride or boron trifluoride are used as catalysts in substitution reactions.
Major Products Formed
Oxidation: Furanones and other oxygenated compounds.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted furans depending on the electrophile used.
Scientific Research Applications
2,5-Dibutylfuran has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of this compound derivatives in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of 2,5-Dibutylfuran involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and the derivatives of this compound being studied .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylfuran: A derivative of furan with two methyl groups. It is known for its potential as a biofuel.
2,5-Diethylfuran: Similar to 2,5-Dibutylfuran but with ethyl groups instead of butyl groups.
2,5-Dipropylfuran: Contains propyl groups and exhibits similar chemical properties
Uniqueness
This compound is unique due to its longer butyl side chains, which can influence its physical and chemical properties. These longer chains can affect the compound’s solubility, boiling point, and reactivity compared to its shorter-chain analogs .
Properties
CAS No. |
72636-53-4 |
---|---|
Molecular Formula |
C12H20O |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
2,5-dibutylfuran |
InChI |
InChI=1S/C12H20O/c1-3-5-7-11-9-10-12(13-11)8-6-4-2/h9-10H,3-8H2,1-2H3 |
InChI Key |
XTBSCDXJHDVPLX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(O1)CCCC |
Origin of Product |
United States |
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